Burseran

Description

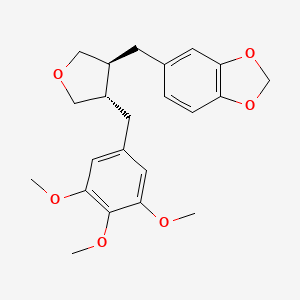

Contextualization within the Lignan (B3055560) Chemical Class

Lignans (B1203133) are a broad class of low molecular weight polyphenols found extensively in the plant kingdom, including in seeds, whole grains, and vegetables. wikipedia.orgresearchgate.net They are biosynthetically derived from the oxidative dimerization of two phenylpropanoid units, typically linked at their central carbons (C8-C8' linkage), forming a C18 core. wikipedia.orgresearchgate.netnih.govmdpi.comslideshare.netnih.gov

Lignans exhibit significant structural diversity and are broadly classified into several groups based on their carbon skeleton and cyclization patterns. wikipedia.orgmdpi.comslideshare.net Burseran belongs to the furofuran lignan subclass, characterized by the presence of a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. mdpi.com This structural motif, including the tetrahydrofuran (B95107) (or oxolan) ring, is crucial to its chemical identity and potential interactions. nih.govontosight.ai Other common lignan classes include furan, dibenzylbutane, dibenzylbutyrolactone, aryltetralin, arylnaphthalene, dibenzocyclooctadiene, and dibenzylbutyrolactol. wikipedia.org

| Chemical Class | Defining Structural Feature |

|---|---|

| Lignans | Dimerization of two phenylpropanoid units (C6C3) via a C8-C8' linkage. wikipedia.orgresearchgate.netnih.gov |

| Furofuran Lignans | Presence of a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, often including a tetrahydrofuran ring. mdpi.com |

Historical Perspective of this compound Research

The initial isolation and characterization of this compound marked an important step in the study of natural products from the Bursera genus. This compound was first isolated from Bursera microphylla in 1969. mdpi.comebi.ac.uktandfonline.com Early research, conducted by groups such as Cole, Bianchi, and Trumbull, focused on its isolation and structural elucidation. mdpi.comebi.ac.uk Concurrently, its synthesis was also reported, contributing to a deeper understanding of its chemical properties. ebi.ac.ukmdpi.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several trajectories since its discovery. A primary area of focus has been the continued isolation and identification of this compound from various plant sources, including other Bursera species. nih.govmdpi.commdpi.comresearchgate.net This has contributed to a broader understanding of its natural distribution.

Another significant trajectory involves synthetic chemistry. Researchers have developed various methods for the synthesis of both racemic and chiral forms of this compound, often utilizing techniques such as Michael additions, dehydration of substituted 1,4-diols, or alkylation methodologies. mdpi.comthieme-connect.comresearchgate.netlth.se These synthetic efforts not only confirm its structure but also provide pathways for producing the compound for further study.

Furthermore, this compound, like many lignans, has been a subject of investigation for its potential biological activities. nih.govnih.govontosight.ai While specific details on its mechanisms or applications are outside the scope of this article, the compound's classification as a lignan places it within a group of natural products known for diverse properties, which has driven continued academic exploration. nih.govmdpi.com

| Year | Key Research Event |

|---|---|

| 1969 | First isolation of this compound from Bursera microphylla. mdpi.comebi.ac.uktandfonline.com |

| 1969 | Initial synthesis of this compound reported. ebi.ac.uk |

| Ongoing | Continued isolation from various Bursera species. nih.govmdpi.commdpi.comresearchgate.net |

| Ongoing | Development of diverse synthetic methodologies for this compound. mdpi.comthieme-connect.com |

Structure

3D Structure

Properties

Molecular Formula |

C22H26O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

5-[[(3S,4S)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole |

InChI |

InChI=1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1 |

InChI Key |

VJMJISPSGHVBBU-IAGOWNOFSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2COC[C@H]2CC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |

Synonyms |

burseran |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Burseran

Plant Sources and Geographical Distribution of Burseran-Producing Species

The lignan (B3055560) this compound is a naturally occurring phenolic compound found within specific plant species, most notably within the genus Bursera. This genus, belonging to the Burseraceae family, encompasses approximately 100 species of shrubs and trees. The geographical range of the Bursera genus extends from the southern United States through Mexico and Central America, reaching as far south as Peru and the Caribbean. Mexico, in particular, is a center of diversity for this genus, hosting a significant number of endemic species.

Bursera microphylla, commonly known as the elephant tree, is a primary and well-documented source of this compound. This small, deciduous tree or shrub is predominantly found in the Sonoran Desert, with its distribution spanning southwestern Arizona, southeastern California, and the Baja California Peninsula and Sonora in Mexico. The plant is characterized by its thick, water-storing trunk and branches, covered with a papery bark that exfoliates to reveal a greenish or yellowish layer underneath.

Phytochemical investigations have consistently identified this compound in B. microphylla. In fact, the initial isolation of this compound was from this particular species. The presence of this compound, along with other lignans (B1203133) and terpenoids, contributes to the traditional medicinal uses of the plant by indigenous communities in the region. The Seri people of Sonora, for instance, have historically used various parts of the elephant tree for a range of ailments.

Table 1: Geographical Distribution of Bursera microphylla

| Region | Location |

|---|---|

| United States | Southwestern Arizona, Southeastern California |

| Mexico | Baja California Peninsula, Sonora |

While Bursera microphylla is a principal source, this compound has also been identified in other species within the genus, indicating a broader distribution of this lignan. One such species is Bursera simaruba, commonly known as the gumbo-limbo tree. This medium to large deciduous tree has a much wider distribution than B. microphylla, ranging from southern Florida, through the Caribbean, Mexico, and Central America, down to northern South America. It is recognized by its smooth, reddish-brown, peeling bark.

A characteristic feature of the Bursera genus is the production of aromatic resins, often referred to as "copal". These resins are exuded from the trunk and branches, particularly in response to injury, and serve as a chemical defense mechanism for the plant. These oleoresins are complex mixtures of volatile and non-volatile compounds, including terpenoids and a significant concentration of lignans.

Research has shown that the non-volatile fraction of Bursera resins is a rich reservoir of lignans, including this compound. The resin effectively stores these compounds, which are known to possess a range of biological activities. The traditional use of copal as incense in various cultural and religious ceremonies is a testament to the aromatic nature of its volatile components, while the non-volatile lignan fraction is of significant interest to phytochemical and pharmacological research. The analysis of these resins has been instrumental in the discovery and isolation of numerous lignans, highlighting their importance as a concentrated source of these valuable natural products.

Extraction and Isolation Methodologies for this compound

The extraction and isolation of this compound from its natural plant sources involve a series of sophisticated laboratory techniques designed to separate the compound from the complex matrix of other phytochemicals present in the plant material, particularly the resin.

The general process begins with the collection of plant material, such as the resin or bark of Bursera species. This material is then typically subjected to an extraction process using organic solvents. The choice of solvent is crucial and is often guided by the polarity of the target compound. For lignans like this compound, a common approach involves sequential extraction with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like hexane can be used to remove lipids and some terpenoids, followed by extraction with a more polar solvent such as dichloromethane, ethyl acetate, or methanol to isolate the lignan-rich fraction.

Following the initial extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound, advanced chromatographic techniques are employed. Chromatography is a powerful method for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Several chromatographic methods are utilized in the purification of lignans:

Column Chromatography: This is a fundamental technique where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Separation occurs as different compounds travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through columns containing smaller particle sizes. This results in higher resolution and faster separation times. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is frequently used for the analysis and purification of lignans. Preparative HPLC can be used to isolate larger quantities of pure this compound.

Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology due to the reduced use of organic solvents. It has been successfully applied to the separation of lignans from plant extracts.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that does not use a solid support. It is particularly useful for separating compounds from complex natural product extracts and can be scaled up for preparative purposes.

Table 2: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Gradient or isocratic elution with organic solvents | Initial purification of crude extracts |

| HPLC | C18, Phenyl, etc. | Gradient or isocratic elution with polar solvent mixtures | High-resolution analysis and purification |

| SFC | Various polar columns | Supercritical CO2 with co-solvents | "Green" separation method |

| CCC | Liquid (no solid support) | Liquid-liquid partitioning | Preparative separation of complex mixtures |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, known as enantiomers: (+)-Burseran and (-)-Burseran. These enantiomers can exhibit different biological activities. Therefore, their separation and purification are of significant interest. The purification of individual enantiomers from a racemic or scalemic mixture obtained from natural sources requires specialized techniques.

The primary method for separating enantiomers is chiral chromatography , particularly chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation.

Common types of chiral stationary phases used for the separation of chiral compounds, including lignans, are based on:

Polysaccharides: Derivatives of cellulose and amylose are widely used and have proven effective in resolving a broad range of racemic compounds.

Pirkle-type phases: These are based on the principle of forming transient diastereomeric complexes between the analyte and a chiral selector covalently bonded to the stationary phase.

Macrocyclic antibiotics: These can also serve as effective chiral selectors for certain classes of compounds.

The development of a successful chiral separation method for this compound enantiomers involves screening different chiral columns and optimizing the mobile phase composition to achieve baseline resolution. Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each pure enantiomer for further research. While the general principles of chiral chromatography are well-established for lignans, specific, detailed protocols for the preparative separation of this compound enantiomers from natural extracts are highly specialized and often developed on a case-by-case basis within research laboratories.

Advanced Structural Elucidation and Spectroscopic Characterization of Burseran

Comprehensive Spectroscopic Analyses for Structure Determination

Comprehensive spectroscopic analysis is essential for the definitive identification and structural assignment of burseran. This involves the application of several key techniques, each providing complementary information about the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition and molecular formula. For this compound, HRMS data has been reported, providing crucial information about its mass-to-charge ratio ([M+Na]+ at m/z 409.164) chiba-u.jposti.gov. This corresponds to a calculated molecular formula of C22H26O6, with a calculated mass of 386.17293854 Da nih.gov. The accuracy of HRMS is vital in distinguishing between compounds with very similar nominal masses.

Beyond molecular formula determination, HRMS can also provide insights into the fragmentation pathways of this compound when coupled with techniques like tandem mass spectrometry (MS/MS). Analyzing the fragmentation pattern can reveal the presence of specific substructures within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in the characterization of this compound.

1D NMR experiments, specifically 1H NMR and 13C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound displays signals corresponding to the different types of protons, with their chemical shifts (δ), multiplicities, and coupling constants (J values) providing information about their connectivity and neighboring atoms. For instance, the presence of signals in the aromatic region (δ 6-8 ppm) indicates the aromatic rings in the benzodioxole and trimethoxyphenyl moieties. Signals in the aliphatic region (δ 0-5 ppm) correspond to the protons in the tetrahydrofuran (B95107) ring and the methylene (B1212753) bridges. Specific signals for methoxy (B1213986) groups (around δ 3.7-3.9 ppm) and the methylenedioxy group (around δ 5.8-6.0 ppm) are also characteristic researchgate.net. Analysis of the integration of these signals provides the relative number of protons of each type.

13C NMR Spectroscopy: The 13C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts in 13C NMR are particularly sensitive to the electronic environment of the carbon atoms, providing information about the presence of different functional groups and types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, aromatic, aliphatic, oxygenated). For this compound, 13C NMR data would show signals for the aromatic carbons, the carbons of the tetrahydrofuran ring, the methoxy carbons, and the methylenedioxy carbon researchgate.net.

While specific detailed 1H and 13C NMR data tables for this compound were not directly found in the initial search results, general information about the application of these techniques and expected chemical shift ranges for similar lignans (B1203133) were available chiba-u.jpresearchgate.netsigmaaldrich.comresearchgate.netresearchgate.netmdpi.com. The PubChem entry for this compound does indicate that 1D NMR spectra (specifically 13C NMR) are available via SpectraBase, although direct access to the full data is not provided in the search snippet nih.gov.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivities between atoms and determining the stereochemistry of complex molecules like this compound. princeton.eduepfl.chharvard.edu

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.chharvard.edu This helps in establishing the connectivity of adjacent protons within the molecule, allowing for the tracing of spin systems, such as the protons within the tetrahydrofuran ring or the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). princeton.eduepfl.chharvard.eduhmdb.ca This experiment is vital for assigning carbon signals to their corresponding protons and vice versa, providing direct evidence for C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.eduepfl.chharvard.edu This is particularly useful for establishing connectivities across quaternary carbons or through heteroatoms, providing crucial information for piecing together the different fragments of the molecule. HMBC correlations can connect the aromatic rings to the tetrahydrofuran core and the methylene bridges.

While specific 2D NMR data for this compound were not fully detailed in the search results, the application of these techniques is standard practice for lignan (B3055560) structure elucidation, and studies on related compounds from Bursera species utilize these methods to confirm structures and stereochemistry. researchgate.nethelsinki.fifigshare.comresearchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. For this compound, the IR spectrum would show absorption bands corresponding to the stretching and bending vibrations of various bonds, including:

C-H stretching vibrations (aromatic and aliphatic).

C=C stretching vibrations (aromatic rings).

C-O stretching vibrations (ethers, such as those in the tetrahydrofuran ring, methoxy groups, and the methylenedioxy group).

Possibly C=O stretching vibrations if any carbonyl groups were present (though this compound is a lignan and typically lacks carbonyls in the core structure).

The PubChem entry for this compound indicates that Vapor Phase IR Spectra are available via SpectraBase nih.gov. While the full spectrum is not directly accessible in the search results, the presence of this data confirms that IR spectroscopy is a part of the spectroscopic characterization of this compound. Studies on Bursera species and related lignans also report the use of IR spectroscopy for functional group identification. researchgate.netmdpi.comuni-regensburg.de

Stereochemical Determination and Conformational Analysis of this compound

The stereochemistry of chiral molecules like this compound is crucial as it can significantly influence their physical, chemical, and biological properties.

Naturally occurring this compound has been definitively assigned the (3S,4S) configuration at the chiral centers located at positions 3 and 4 of the central tetrahydrofuran ring. nih.govontosight.aiebi.ac.uk This assignment is based on detailed spectroscopic analyses. researchgate.net In some studies, the stereochemistry was determined by comparing the chromatographic behavior of the natural product with that of stereoisomers synthesized through unequivocal routes, confirming the trans relative stereochemistry between the substituents at positions 3 and 4. researchgate.net The (S) designation at each chiral center follows the Cahn-Ingold-Prelog priority rules, which are used to unambiguously define the absolute configuration based on the spatial arrangement of substituents around the chiral center. stackexchange.comlumenlearning.com

This compound is an optically active compound, referred to as (+)-Burseran, indicating that it rotates the plane of linearly polarized light in a clockwise direction. ontosight.ainih.gov Optical rotation is a characteristic property of chiral substances and is measured using a polarimeter. ibzmesstechnik.dedrawellanalytical.com The magnitude and direction of optical rotation, expressed as specific rotation, are dependent on the compound's structure, concentration, solvent, temperature, and the wavelength of light used. ibzmesstechnik.dedrawellanalytical.com Chiral analysis, often involving polarimetry, is a fundamental technique for studying the stereochemical properties of such molecules. ibzmesstechnik.detaylorandfrancis.com The interaction of polarized light with chiral molecules arises from their inherent asymmetry, where the molecule and its mirror image are non-superimposable. ibzmesstechnik.detaylorandfrancis.comnih.gov

Assessing the stereochemical purity of this compound is essential, particularly when considering its origin and potential applications. While specific detailed methods for this compound's purity assessment are not extensively documented in the provided sources, general advanced techniques for evaluating the enantiomeric or diastereomeric purity of chiral compounds include chromatographic methods utilizing chiral stationary phases. Techniques such as chiral high-performance liquid chromatography (HPLC) can separate stereoisomers, allowing for the quantification of each form and thus the determination of purity. Polarimetric detectors coupled with chromatography can also provide information about the presence and quantity of optically active components. ibzmesstechnik.de Enantioselective gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the separation and analysis of enantiomers, particularly for more volatile compounds or after appropriate derivatization. nih.gov

Application of Advanced Analytical Platforms in this compound Research

Advanced analytical techniques play a crucial role in the identification, characterization, and profiling of this compound in complex matrices, such as plant extracts.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), including configurations such as UHPLC-ESI⁺-MS-QTOF and UHPLC-MS/MS, has been employed for the chemical profiling and tentative identification of this compound in biological samples, such as extracts from Bursera simaruba leaves. scielo.org.mxresearchgate.net This hyphenated technique offers significant advantages in terms of speed, resolution, sensitivity, and selectivity compared to conventional HPLC-MS. researchgate.netmedrxiv.org UHPLC separates components in a mixture with high efficiency, while the coupled mass spectrometer provides detailed information about their mass-to-charge ratio (m/z) and fragmentation patterns, enabling tentative or confirmed identification. researchgate.netrsc.org For this compound, UHPLC-MS analysis has provided data such as its quantitated m/z value of 387.1807 and a retention index of 12.18 in specific metabolomics studies. mitoproteome.org This platform is invaluable for the comprehensive analysis of metabolites and other compounds in complex biological extracts. researchgate.netmedrxiv.org

Data Table: UHPLC-MS Data for this compound

| Parameter | Value | Source |

| Quantitated m/z | 387.1807 | Metabolomics Workbench mitoproteome.org |

| Retention Index | 12.18 | Metabolomics Workbench mitoproteome.org |

| Retention Index Type | UFLORIDA_MS_RI | Metabolomics Workbench mitoproteome.org |

Total Synthesis and Synthetic Methodologies of Burseran and Its Stereoisomers

Early Approaches to Racemic Burseran Synthesis

Initial forays into the synthesis of this compound focused on the construction of the racemic form of the molecule, establishing the fundamental carbon skeleton and relative stereochemistry. These early methods laid the groundwork for subsequent, more complex asymmetric syntheses.

Dianion coupling reactions have proven to be a valuable tool in the synthesis of various lignan (B3055560) natural products, including racemic this compound. nih.gov This strategy typically involves the generation of a dianion from a suitable precursor, which then reacts with an electrophile to form the key carbon-carbon bonds of the lignan framework. In the context of this compound synthesis, a key strategy involved the reaction of an appropriate dianion with an α-iodo carboxylate salt. nih.gov Subsequent equilibration under acidic or basic conditions was employed to establish the desired trans stereochemistry of the substituted benzyl (B1604629) side chains. nih.gov The versatility of this approach is demonstrated by its application in the synthesis of other related lignans (B1203133), such as deoxypodorhizon. nih.gov

Michael addition reactions represent another cornerstone in the early synthetic approaches to racemic dibenzyltetrahydrofuran lignans like this compound. mdpi.com This strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which serves as a key step in constructing the butyrolactone or tetrahydrofuran (B95107) ring. mdpi.comresearchgate.net For instance, a one-pot Michael addition–alkylation procedure has been developed as a key step to access various lignan skeletons. mdpi.com While this particular approach yields a racemic mixture of trans-substituted lignano-9,9′-lactones, it offers flexibility in controlling the relative stereochemistry and the nature of the aryl substituents. mdpi.com The Michael reaction is a powerful C-C bond-forming reaction that involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.com

| Strategy | Key Reaction | Stereochemical Outcome | Reference |

| Dianion Coupling | Reaction of a dianion with an α-iodo carboxylate salt | Racemic, trans stereochemistry achieved by equilibration | nih.gov |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl | Racemic, primarily trans stereochemistry | mdpi.com |

Enantioselective and Stereoselective Total Synthesis of this compound

Building upon the foundations of racemic syntheses, researchers have developed elegant enantioselective and stereoselective methods to access specific stereoisomers of this compound. These approaches utilize chiral auxiliaries, catalysts, or starting materials to control the absolute and relative stereochemistry of the final product.

Chiral butenolides and γ-butyrolactones have emerged as powerful intermediates in the enantioselective synthesis of this compound and other lignans. mdpi.comnih.gov These chiral building blocks can be derived from natural sources or synthesized through asymmetric methods, providing a stereochemical scaffold upon which the remainder of the molecule is constructed.

One notable approach starts with the alkylation of a chiral piperonyl-substituted γ-butyrolactone. mdpi.com The stereochemistry of the final product is dictated by the chirality of the starting lactone. This method has been successfully applied to the stereoselective total synthesis of both optically active trans- and cis-Burserans. mdpi.com The versatility of this strategy is further highlighted by its use in the synthesis of other optically active lignans, such as anhydrosecoisolariciresinol. mdpi.com The γ-butyrolactone framework is a common structural motif found in numerous natural products. chemrxiv.org

The synthesis of these crucial chiral γ-butyrolactone intermediates can be achieved through various methods, including the use of starting materials like L-glutamic acid. mdpi.com Furthermore, organocatalytic methods, such as the Mukaiyama-Michael reaction, have been developed for the enantioselective synthesis of γ-butenolide architecture, which can serve as precursors to the desired γ-butyrolactones. princeton.edu

| Chiral Intermediate | Key Transformation | Significance | Reference |

| Chiral γ-Butyrolactone | Alkylation | Provides stereocontrol for the synthesis of optically active trans- and cis-Burserans. | mdpi.com |

| Chiral Butenolide | Precursor to γ-butyrolactones | Enables access to enantiomerically enriched building blocks for lignan synthesis. | nih.govprinceton.edu |

Asymmetric cycloaddition reactions offer a powerful and convergent approach to the stereocontrolled synthesis of the tetrahydrofuran ring of this compound. mdpi.comnih.gov Among these, the 1,3-dipolar cycloaddition of nitrile oxides has proven particularly effective. acs.orgchem-station.com This reaction involves the addition of a nitrile oxide to an alkene to form an isoxazoline, which can then be further transformed into the desired tetrahydrofuran lignan. chem-station.comnih.gov

The enantiocontrolled synthesis of this compound has been achieved using an intermolecular nitrile oxide cycloaddition strategy. acs.org This approach allows for the synthesis of both enantiomeric forms of this compound and other related tetrahydrofuran lignans. The stereoselectivity of the cycloaddition can be influenced by various factors, including the use of chiral auxiliaries or catalysts. mdpi.com The resulting isoxazolines are versatile intermediates that can be converted to the target lignans through subsequent chemical transformations. chem-station.com

The relative stereochemistry of the two benzyl groups on the tetrahydrofuran ring, whether cis or trans, is a critical feature of dibenzyltetrahydrofuran lignans, including this compound. mdpi.com Achieving selective control over this stereochemistry is a key challenge in their synthesis. Various strategies have been developed to address this, often relying on the careful choice of reaction conditions and intermediates.

In syntheses starting from chiral γ-butyrolactones, the stereochemical outcome can be directed by the choice of reagents and reaction sequence. mdpi.comnih.gov For instance, the stereoselective synthesis of both trans- and cis-Burserans has been accomplished from a common chiral γ-butyrolactone intermediate by modulating the reaction conditions. mdpi.com Epimerization strategies can also be employed to convert a less stable stereoisomer into the more stable one, or vice versa, under specific conditions. princeton.edu The ability to selectively synthesize both cis and trans isomers is crucial for structure-activity relationship studies and for accessing the full diversity of this class of natural products. rsc.org

Modern Synthetic Strategies for this compound Analogs

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including the tetrahydrofuran core of lignans. These reactions often proceed under mild conditions and can be initiated by various means, including the use of transition metals or photoredox catalysis.

One prominent strategy involves the oxidative free-radical cyclization mediated by manganese(III) acetate nih.gov. This method typically involves the generation of a radical from a precursor, which then undergoes an intramolecular cyclization onto an alkene. For the synthesis of tetrahydrofuran lignan analogs, an appropriately substituted 1,6-diene or a related substrate can be subjected to Mn(OAc)₃-mediated cyclization to form the five-membered ring nih.govscripps.edu. The reaction is initiated by the oxidation of a β-dicarbonyl compound or a similar substrate by Mn(OAc)₃ to form a manganese(III) enolate, which then generates a carbon-centered radical that cyclizes. This approach has been successfully applied to the synthesis of various complex natural products containing cyclic ethers nih.gov.

Another approach utilizes a photoredox-catalyzed radical cation-mediated pathway. In a divergent synthesis of lignans, blue LED irradiation of dicinnamyl ether derivatives in the presence of a copper catalyst generates a highly reactive radical cation intermediate. This intermediate can be trapped intermolecularly by an alcohol nucleophile, leading to a cascade that forms the 3,4-disubstituted tetrahydrofuran skeleton characteristic of this compound analogs nih.gov. By controlling the reaction conditions and the nature of the nucleophiles, this method allows for divergent access to several classes of lignans from a common precursor nih.gov.

| Method | Initiator/Catalyst | Key Intermediate | Ring Formation | Ref. |

| Oxidative Cyclization | Manganese(III) acetate | Carbon-centered radical | Intramolecular addition | nih.govscripps.edu |

| Photoredox Cascade | Blue LED / Copper(II) catalyst | Radical cation | Intermolecular trapping / Cyclization | nih.gov |

A logical retrosynthetic approach to 3,4-dibenzyltetrahydrofurans like this compound involves the stereocontrolled reduction of a 3,4-dibenzylfuran precursor. The central challenge of this strategy lies in achieving high levels of diastereo- and enantioselectivity during the hydrogenation of the furan ring.

Modern cascade catalysis provides a powerful solution to this challenge. A dual-catalyst system can be employed in a one-pot sequence to achieve the complete and stereoselective hydrogenation of substituted furan-containing aromatic systems, such as benzofurans nih.gov. This strategy utilizes two distinct catalytic systems to perform sequential hydrogenations. The first catalyst, often a chiral homogeneous complex like a ruthenium-N-heterocyclic carbene (NHC) complex, performs an initial enantioselective hydrogenation of the furan ring to a dihydrofuran. Subsequently, a second catalyst, which can be an in-situ activated heterogeneous catalyst like rhodium on carbon, hydrogenates the remaining system, with the stereochemistry being directed by the chiral centers installed in the first step nih.gov. While this specific cascade has been demonstrated on benzofurans, the principle is directly applicable to the synthesis of chiral tetrahydrofuran lignans from furan precursors, offering a pathway to complex octahydrobenzofuran structures with multiple, well-defined stereocenters nih.gov.

Conceptual Application to this compound Analogs:

Synthesis of Precursor: Chemical synthesis of a 3,4-dibenzylfuran derivative with the desired aromatic substitution patterns.

Cascade Hydrogenation: A one-pot, two-stage hydrogenation using a sequence of chiral and achiral catalysts to reduce the furan ring to a tetrahydrofuran with high stereocontrol.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to obtain enantiomerically pure intermediates, which are then converted to the target molecule using traditional chemical reactions. For chiral molecules like (-)-burseran, this approach is particularly valuable for establishing the correct absolute stereochemistry.

A key strategy is the lipase-catalyzed kinetic resolution of a racemic precursor nih.govnih.govpolimi.it. In the context of this compound synthesis, a common precursor is the racemic diol, (±)-trans-2,3-dibenzyl-1,4-butanediol. This diol can be subjected to enzymatic acylation in the presence of a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), and an acyl donor like vinyl acetate nih.govmdpi.com. The enzyme selectively acylates one enantiomer of the diol, leaving the other enantiomer unreacted. For example, the lipase might preferentially acylate the (2S,3S)-diol to form a monoacetate, leaving the desired (2R,3R)-diol untouched. The resulting mixture of the acylated and unreacted diols can then be easily separated chromatographically. The enantiopure (2R,3R)-diol can subsequently be cyclized under acidic conditions to yield the tetrahydrofuran ring of (-)-burseran mdpi.com. This method provides a highly effective route to enantiomerically pure lignans.

| Enzyme | Reaction Type | Substrate | Products | Ref. |

| Lipase (e.g., CAL-B, PSL) | Kinetic Resolution (Acylation) | Racemic 2,3-dibenzyl-1,4-butanediol | Enantiopure (R,R)-diol and (S,S)-monoacetate | nih.govmdpi.commdpi.com |

| Lipase (e.g., from Candida rugosa) | Kinetic Resolution (Hydrolysis) | Racemic diacetate precursor | Enantiopure (S)-alcohol and (R)-acetate | nih.gov |

An efficient and convergent strategy for constructing the C8-C8' linked carbon skeleton of dibenzylbutane lignans, which are direct precursors to this compound, involves a borate-mediated one-pot sequential Suzuki-Miyaura coupling reaction. This methodology allows for the controlled and sequential introduction of two different aryl groups.

The process begins with the diastereoselective cyclic hydroboration of an exo-cyclic diene, which prepares a cyclic borane intermediate. This borane is then subjected to a one-pot sequential Suzuki-Miyaura coupling with two different aryl bromides. The key to the sequential nature of the reaction is the activation of the cyclic borane with a carbon nucleophile to form a borate complex. This complex preferentially undergoes the first coupling. After the first coupling is complete, the second aryl bromide is added to the same pot to engage in the second coupling, providing a 2,3-dibenzylbutane derivative with distinct aromatic substituents nih.gov. The resulting diol can then be cyclized in a subsequent step to furnish the 3,4-dibenzyltetrahydrofuran core of this compound and other lignans mdpi.com. This one-pot procedure enhances synthetic efficiency by reducing the number of purification steps.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling unique transformations under mild conditions. One innovative application in lignan synthesis is the use of a photoredox catalyst to generate carbonyl ylides from epoxides, which then undergo a [3+2] dipolar cycloaddition to form the tetrahydrofuran ring.

This strategy provides a unified approach to the classical lignan family. The reaction involves irradiating a mixture of an electron-rich styrene epoxide and a dipolarophile (such as dimethyl fumarate) with visible light in the presence of a suitable photoredox catalyst mdpi.comnih.gov. A key development in this area was the discovery of a sterically encumbered catalyst, 9,10-dicyano-2,3,6,7-tetramethylanthracene (DTAC), which can selectively generate carbonyl ylides from electron-rich epoxides while avoiding unproductive charge-transfer complex formation that plagues simpler catalysts like 9,10-dicyanoanthracene (DCA) nih.gov. The generated carbonyl ylide is then trapped in a concerted [3+2] cycloaddition with the dipolarophile to afford a polysubstituted tetrahydrofuran. This intermediate can be further elaborated through reduction and cyclization to access various lignan scaffolds, demonstrating a modular and convergent approach to this diverse family of natural products nih.govmdpi.com.

| Catalyst | Reaction Type | Substrates | Intermediate | Product Core | Ref. |

| DTAC | [3+2] Cycloaddition | Styrene Epoxide, Dimethyl Fumarate | Carbonyl Ylide | Polysubstituted Tetrahydrofuran | nih.govmdpi.com |

| DCA | [3+2] Cycloaddition | Styrene Epoxide, Dipolarophile | Carbonyl Ylide | Tetrahydrofuran | nih.gov |

Antineoplastic and Cytotoxic Mechanisms

Preclinical research indicates that this compound exerts antineoplastic and cytotoxic effects through several mechanisms, including interactions with microtubule dynamics, induction of cell cycle arrest, spindle poison activity, and the induction of apoptosis. mdpi.com

Interaction with Microtubule Dynamics and Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, involved in maintaining cell shape, intracellular transport, and cell division. wikipedia.orgresearchgate.netberkeley.edu They are dynamic polymers formed by the polymerization of α/β-tubulin dimers. wikipedia.orgberkeley.edu This polymerization and depolymerization process, known as dynamic instability, is crucial for various cellular functions, including the formation of the mitotic spindle during cell division. berkeley.edufrontiersin.orgnih.gov

Studies utilizing a cilia regeneration test in Tetrahymena, a model useful for investigating antitubulinic activity, have shown that both cis and trans isomers of this compound exhibit inhibitory activity. mdpi.comresearchgate.net The relationship between the antimitotic activity of lignans and structural modifications suggests that the C and D rings of derivatives are involved in interactions with tubulin. Specifically, the activity appears sensitive to the configuration, size, and hydrophilic character of substituents at the 4 position in the C ring and the steric features of substituents at the 12 position in the D ring. researchgate.net

Cell Cycle Arrest Induction in Cancer Models

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. uni-konstanz.decnsa.org.au Inducing cell cycle arrest in cancer cells is a strategy for inhibiting tumor growth.

While specific detailed findings on this compound's induction of cell cycle arrest in various cancer models were not extensively detailed in the provided snippets, other lignans, such as kusunokinin (B3037756) and bursehernin, have been shown to induce cell cycle arrest, specifically at the G2/M phase, in various cancer cell lines. nih.govarchivesofmedicalscience.com This suggests a potential mechanism shared by some lignans, which warrants further investigation for this compound.

Spindle Poison Activity in Cell Lines (e.g., 9KB, HeLa, A549, PC-3)

Spindle poisons are agents that disrupt microtubule function, thereby interfering with the formation of the mitotic spindle and leading to cell cycle arrest and cell death. This compound has demonstrated cytotoxic activity against the human epidermoid carcinoma of the nasopharynx (9KB cell line) in a Cancer Chemotherapy National Service Center (CCNSC) test, acting as a spindle poison with an ED50 < 10 μg/mL. mdpi.com

This compound and dihydroclusin diacetate were also tested against several human cancer cell lines, including A549 (lung cancer), HeLa (cervix cancer), and PC-3 (prostate cancer), as well as murine cell lines M12.C3.F6 (B cell lymphoma) and RAW264.7 (macrophages transformed by Abelson leukemia virus). mdpi.comresearchgate.net These compounds were found to be more active against the murine cell lines in the micromolar range. mdpi.comresearchgate.net

The following table summarizes the cytotoxic activity of this compound and dihydroclusin diacetate against these cell lines:

| Compound | Cell Line | IC50 (µM) |

| This compound | M12.C3.F6 (Murine B lymphoma) | 13.8 |

| This compound | RAW264.7 (Murine macrophages) | 2.5 |

| This compound | A549 (Human lung cancer) | >36.3 |

| This compound | HeLa (Human cervix cancer) | >36.3 |

| This compound | PC-3 (Human prostate cancer) | >36.3 |

| Dihydroclusin diacetate | M12.C3.F6 (Murine B lymphoma) | 36.3 |

| Dihydroclusin diacetate | RAW264.7 (Murine macrophages) | 13.8 |

| Dihydroclusin diacetate | A549 (Human lung cancer) | >36.3 |

| Dihydroclusin diacetate | HeLa (Human cervix cancer) | >36.3 |

| Dihydroclusin diacetate | PC-3 (Human prostate cancer) | >36.3 |

Data derived from mdpi.comresearchgate.net. Note: IC50 values >36.3 µM indicate lower activity compared to the murine cell lines.

Induction of Apoptosis and Cellular Signaling Pathways (e.g., in murine B cell lymphoma, macrophage models)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. mdpi.com Inducing apoptosis in cancer cells is a key mechanism of action for many antineoplastic agents.

Research involving murine cell lines, specifically M12.C3.F6 (B cell lymphoma) and RAW264.7 (macrophages), showed that this compound exhibited cytotoxic activity against these cell lines. mdpi.comresearchgate.net While the direct signaling pathways involved in this compound-induced apoptosis in these specific murine models were not explicitly detailed in the provided information, studies on macrophage-mediated tumor cell death have indicated that activated murine macrophages can induce apoptosis in tumor cells through both nitric oxide-dependent and independent mechanisms. nih.gov The PI3K/Akt pathway has also been shown to play a critical role in macrophage-mediated ADCC (antibody-dependent cellular cytotoxicity) against B cell lymphoma, influencing conjugate formation between macrophages and antibody-coated tumor cells. plos.org Furthermore, in diffuse large B-cell lymphoma cells, the PI3K/AKT/mTOR pathway has been implicated in regulating apoptosis. bjbms.org These findings suggest potential pathways that could be influenced by this compound in murine B cell lymphoma and macrophage models, warranting further investigation.

In vivo Antimitotic Molecular Activity in Zebrafish Models

Zebrafish models are increasingly utilized in cancer research for evaluating the in vivo activity and toxicity of potential therapeutic compounds, including natural products. mdpi.comfrontiersin.orgfrontiersin.org Their transparency and rapid development allow for real-time observation of biological processes, such as angiogenesis and tumor growth. mdpi.comfrontiersin.org

The cilia regeneration test in Tetrahymena, used to study the antitubulinic activity of spindle poisons, has shown that both trans and cis this compound have inhibitory activity. mdpi.comresearchgate.net The antitumor activity was found to be higher for trans this compound. researchgate.net This suggests that this compound's antimitotic activity observed in cell lines may translate to in vivo effects, potentially through interactions with tubulin and disruption of processes reliant on microtubule dynamics, which can be further explored using zebrafish models. archivesofmedicalscience.comresearchgate.net While the provided information confirms the use of zebrafish models for anti-inflammatory and anti-cancer activity evaluation and mentions this compound in the context of antitubulinic activity, specific detailed findings on this compound's in vivo antimitotic molecular activity in zebrafish models were not extensively described.

Anti-inflammatory Mechanisms

This compound is also associated with anti-inflammatory properties. mdpi.commdpi.com Traditional uses of Bursera species include treating inflammation. mdpi.com Lignan compounds, such as this compound, hinokinin, ariensin, and dihydroclusin diacetate, present in Bursera microphylla, have been associated with anti-inflammatory effects. mdpi.com

One of the main anti-inflammatory mechanisms potentially underlying the activity of Bursera species, and possibly this compound, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov Extracts from Bursera copallifera leaves and stems inhibited cyclooxygenase-1 (COX-1) and moderately inhibited cyclooxygenase-2 (COX-2), enzymes primarily associated with inflammatory processes. nih.gov This inhibition of COX pathways can lead to a reduction in pro-inflammatory eicosanoid production. researchgate.netnih.gov

Furthermore, the anti-inflammatory effect of Bursera microphylla stem extract may be associated with its ability to inhibit the MAPK signaling pathway, which plays a key role in regulating inflammatory responses. mdpi.com Phenolic compounds and lignans present in B. microphylla may modulate the inflammatory response through various pathways, including the inhibition of pro-inflammatory cytokine production, reduction in oxidative stress, and modulation of NF-κB, MAPK, and Nrf2/Keap1/ARE signaling pathways. mdpi.com

While these studies highlight potential anti-inflammatory mechanisms associated with Bursera species and their lignans, further research is needed to specifically delineate the precise mechanisms by which this compound exerts its anti-inflammatory effects.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Pro-inflammatory Cytokines)

While direct studies specifically detailing this compound's modulation of nitric oxide (NO) and pro-inflammatory cytokines like TNF-alpha (TNF-α) and IL-6 were not prominently found in the search results, the broader context of anti-inflammatory research on natural compounds, including lignans, often involves the investigation of these mediators. NO is a free radical gas that plays a role in both physiological and pathological processes, including inflammation. nih.govguidetopharmacology.org Pro-inflammatory cytokines such as TNF-α and IL-6 are central to the inflammatory cascade, involved in processes like immune system modulation and the pathogenesis of inflammatory diseases. mdpi.com Research on other compounds has shown their ability to inhibit LPS-induced TNF-α production or influence IL-6 levels. guidetopharmacology.orgresearchgate.net Further research is needed to specifically determine this compound's effects on the production and signaling of these particular pro-inflammatory mediators.

Regulation of Inflammatory Signaling Pathways (e.g., MAPK, Nrf2/Keap1/ARE, NF-κB)

Inflammatory responses are tightly regulated by complex signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nrf2/Keap1/ARE pathway, and the NF-κB pathway. The MAPK pathway plays a central role in transmitting signals that lead to the production of inflammatory mediators. medchemexpress.com The Nrf2/Keap1/ARE pathway is a crucial defense mechanism against oxidative stress and inflammation, where Nrf2 activation leads to the transcription of cytoprotective genes, a process negatively regulated by Keap1. semanticscholar.orgpcbiochemres.com The NF-κB pathway is a key regulator of genes involved in immune and inflammatory responses. researchgate.net Modulation of these pathways is a common mechanism for anti-inflammatory agents. While the search results did not provide specific data on this compound's effects on these pathways, studies on other compounds highlight the importance of these targets in modulating inflammation and oxidative stress. For instance, inhibition of NF-κB activation has been observed with certain phenolic compounds. researchgate.net Similarly, compounds that disrupt the interaction between Nrf2 and Keap1 can activate the Nrf2 pathway, enhancing antioxidant defenses. semanticscholar.orgpcbiochemres.comguidetopharmacology.orgresearchgate.net Further research is needed to determine if this compound interacts with and modulates these critical inflammatory signaling pathways.

Oxidative Stress Modulation in Cellular Models

Oxidative stress is closely linked to inflammation and contributes to the pathogenesis of various diseases. Compounds with antioxidant properties can modulate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defense systems. The Nrf2/Keap1/ARE pathway is a primary regulator of cellular antioxidant responses. semanticscholar.orgpcbiochemres.com While direct studies on this compound's oxidative stress modulation in cellular models were not found, the potential interaction with pathways like Nrf2/Keap1/ARE (as discussed in 5.2.3) suggests a possible role in modulating oxidative stress. Studies on other natural compounds have shown their ability to reduce ROS-induced oxidative stress and enhance antioxidative defense mechanisms. semanticscholar.org

Other Mechanistic Biological Activities

Beyond anti-inflammatory effects, preclinical investigations have also explored other potential biological activities of this compound, including enzyme inhibition relevant to metabolic disorders and potential antimicrobial modalities.

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

Inhibition of digestive enzymes such as alpha-amylase (α-amylase) and alpha-glucosidase (α-glucosidase) is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus. scielo.org.mxnih.gov These enzymes are responsible for breaking down complex carbohydrates into glucose in the digestive system. nih.gov Inhibiting their activity can delay glucose absorption and help regulate blood sugar levels. scielo.org.mxnih.gov Research on a methanolic extract of Bursera simaruba leaves, which tentatively identified this compound, showed significant in vitro inhibition of both α-amylase and α-glucosidase enzymes. scielo.org.mx The extract exhibited 87.7% inhibition of α-amylase and 75.9% inhibition of α-glucosidase. scielo.org.mx The α-amylase inhibition was lower than the reference drug acarbose, while the α-glucosidase inhibition showed no significant difference compared to acarbose. scielo.org.mx This suggests that this compound, as a component of this extract, may contribute to these antidiabetic effects through enzyme inhibition.

Interactive Data Table: Enzyme Inhibition by Bursera simaruba Extract (containing tentative this compound)

| Enzyme | Inhibition (%) | Comparison to Acarbose |

| α-Amylase | 87.7 ± 1.41 | Lower |

| α-Glucosidase | 75.9 ± 17.08 | No significant difference |

*Data from a methanolic extract of Bursera simaruba leaves at 1 mg/ml scielo.org.mx. Acarbose concentrations were 30 mM for α-amylase and 3 mM for α-glucosidase scielo.org.mx.

Antimicrobial Modalities of Action (e.g., interaction with bacterial enzymes, membranes)

While the search results did not provide specific details on the antimicrobial modalities of action of this compound, such as interaction with bacterial enzymes or membranes, the methanolic extract of Bursera simaruba leaves, which tentatively contains this compound, did exhibit low antifungal activity against Fusarium solani. scielo.org.mx Antimicrobial mechanisms of natural compounds can involve various strategies, including disrupting cell wall synthesis, damaging cell membranes, inhibiting essential enzymes, or interfering with genetic material. Further targeted research is needed to determine if this compound itself possesses direct antimicrobial activity and to elucidate its specific mechanisms of action against different microorganisms.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 11101102 |

| Nitric Oxide (NO) | 145068 |

| TNF-alpha (TNF-α) | 23675 |

| IL-6 | 61238 |

| COX-2 | 65176 |

| iNOS | 380831 |

| MAPK | - |

| Nrf2 | - |

| Keap1 | - |

| NF-κB | - |

| α-amylase | - |

| α-glucosidase | - |

| Acarbose | 442106 |

| Fusarium solani | - |

| Bursera simaruba | - |

Preclinical research into the chemical compound this compound has begun to shed light on its potential biological activities, with a particular focus on its interactions within inflammatory pathways and its effects on key enzymes. This compound, a lignan found in plants such as Bursera simaruba, is being explored for its mechanistic effects at the cellular and molecular levels. nih.govscielo.org.mxdntb.gov.ua

Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory potential of this compound are centered on its capacity to modulate various components of the inflammatory response cascade.

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Pro-inflammatory Cytokines)

The modulation of pro-inflammatory mediators such as Nitric Oxide (NO) and cytokines like TNF-alpha (TNF-α) and Interleukin-6 (IL-6) is a critical aspect of anti-inflammatory research. NO is a signaling molecule involved in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory pathology. nih.govguidetopharmacology.orgctdbase.org TNF-α and IL-6 are key pro-inflammatory cytokines that orchestrate various aspects of the immune response and are implicated in numerous inflammatory diseases. mdpi.comspringermedizin.de While direct studies specifically detailing this compound's influence on these particular mediators were not extensively found in the provided search results, the broader context of natural product anti-inflammatory research frequently examines the impact of compounds on these targets. Studies on other agents have demonstrated the ability to inhibit LPS-induced TNF-α production or modulate IL-6 signaling, highlighting these as relevant targets for anti-inflammatory compounds. guidetopharmacology.orgresearchgate.net Future research is needed to precisely define this compound's effects on the synthesis and activity of NO, TNF-α, and IL-6.

Regulation of Inflammatory Signaling Pathways (e.g., MAPK, Nrf2/Keap1/ARE, NF-κB)

Inflammatory responses are intricately controlled by intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nrf2/Keap1/ARE axis, and the NF-κB pathway. The MAPK pathway is involved in transmitting signals that lead to the expression of inflammatory genes. medchemexpress.com The Nrf2/Keap1/ARE pathway is a primary defense system against oxidative stress and inflammation, where the transcription factor Nrf2 is regulated by Keap1 and promotes the expression of antioxidant and cytoprotective genes. semanticscholar.orgpcbiochemres.comguidetopharmacology.org The NF-κB pathway is a central regulator of genes involved in immune and inflammatory responses. guidetopharmacology.orgresearchgate.netoutbreak.info Modulating these pathways is a significant mechanism by which many anti-inflammatory agents exert their effects. While specific studies on this compound's impact on these pathways were not detailed in the search results, research on other natural compounds has demonstrated the importance of these targets. For instance, inhibition of NF-κB activation has been observed with certain phenolic compounds. researchgate.net Compounds that interfere with the Keap1-Nrf2 interaction can lead to Nrf2 activation and enhanced antioxidant defenses. semanticscholar.orgpcbiochemres.comguidetopharmacology.orgresearchgate.netpatrinum.ch Further investigation is required to determine if this compound modulates these critical inflammatory signaling pathways.

Oxidative Stress Modulation in Cellular Models

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is closely linked to inflammation and contributes to disease pathogenesis. Compounds with antioxidant properties can mitigate oxidative stress by scavenging ROS and bolstering endogenous antioxidant systems, often through pathways like the Nrf2/Keap1/ARE axis. semanticscholar.orgpcbiochemres.com Although direct studies specifically examining this compound's modulation of oxidative stress in cellular models were not found, its potential interaction with inflammatory signaling pathways that intersect with oxidative stress, such as Nrf2/Keap1/ARE, suggests a possible role in this area. Research on other natural compounds has shown their capacity to reduce oxidative stress in cellular contexts. semanticscholar.org

Other Mechanistic Biological Activities

Beyond its potential anti-inflammatory effects, preclinical studies have also explored other mechanistic biological activities of this compound, including enzyme inhibition relevant to metabolic health and potential antimicrobial actions.

Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase)

Inhibition of alpha-amylase (α-amylase) and alpha-glucosidase (α-glucosidase) enzymes is a therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial blood glucose levels. scielo.org.mxnih.gov These enzymes are crucial for the digestion of complex carbohydrates in the gastrointestinal tract. nih.gov A study on a methanolic extract derived from Bursera simaruba leaves, which was reported to tentatively contain this compound, demonstrated significant in vitro inhibitory activity against both α-amylase and α-glucosidase. scielo.org.mx The extract showed substantial inhibition percentages for both enzymes, comparable to or approaching the activity of the standard antidiabetic drug acarbose. scielo.org.mxfrontiersin.orgresearchgate.netmdpi.com This finding suggests that this compound, as a likely component of this extract, may contribute to these observed antidiabetic properties through the inhibition of carbohydrate-hydrolyzing enzymes.

Interactive Data Table: In vitro Enzyme Inhibition by Bursera simaruba Leaf Extract (Tentative this compound Content)

| Enzyme | Inhibition (%) (at 1 mg/ml extract) | Comparison to Acarbose (reference drug) |

| α-Amylase | 87.7 ± 1.41 | Lower inhibition than acarbose |

| α-Glucosidase | 75.9 ± 17.08 | No significant difference compared to acarbose |

*Data extracted from research on a methanolic extract of Bursera simaruba leaves scielo.org.mx.

Antimicrobial Modalities of Action (e.g., interaction with bacterial enzymes, membranes)

The investigation into the antimicrobial properties of natural compounds often involves exploring their mechanisms of action, such as disrupting bacterial enzymes or compromising cell membrane integrity. While the provided search results did not offer detailed insights into the specific antimicrobial modalities of this compound, the methanolic extract of Bursera simaruba leaves, which tentatively contains this compound, did exhibit some level of antifungal activity against Fusarium solani in preliminary testing. scielo.org.mxdntb.gov.ua Further dedicated research is necessary to determine if this compound itself possesses direct antimicrobial activity and to elucidate the precise mechanisms by which it might exert effects against various microbial species, including potential interactions with essential bacterial components like enzymes or membranes.

Antiviral Mechanisms (e.g., suppression of viral replication)

While direct studies specifically detailing this compound's antiviral mechanisms are limited in the provided search results, lignans in general, including those found in Bursera species, have been noted for their antiviral properties semanticscholar.org. The suppression of viral replication is a key target for antiviral agents atsu.edumdpi.commdpi.combiorxiv.orgnih.gov. This can occur through various mechanisms, such as inhibiting viral entry, interfering with viral polymerases, or disrupting viral protein synthesis or assembly atsu.edumdpi.comfrontiersin.orgnih.gov. Although this compound has been mentioned in the context of Bursera species known for various biological activities, including antiviral effects, the precise mechanism by which this compound itself might suppress viral replication requires further dedicated investigation.

Immunomodulatory Effects (e.g., interaction with immune cells, cytokine release)

This compound, as a component of Bursera microphylla extracts, has been implicated in immunomodulatory activities, particularly in the context of inflammation and wound healing. Studies on B. microphylla extracts containing this compound suggest an ability to reduce inflammation by modulating cytokine release mdpi.com. Cytokines are crucial signaling molecules that regulate immune responses and inflammation academicjournals.orgnih.govbiocev.eunih.gov. The anti-inflammatory effects of B. microphylla extracts containing lignans like this compound may involve the modulation of inflammatory pathways, possibly including the MAPK signaling pathway, which plays a role in regulating inflammatory responses mdpi.com. Furthermore, the interaction with immune cells is a fundamental aspect of immunomodulation biocev.eusanger.ac.ukhku.hkuniv-mrs.frmdpi.com. While the direct interaction of isolated this compound with specific immune cell types is not explicitly detailed, the observed reduction in neutrophil migration in inflammation models treated with Bursera extracts containing this compound suggests an influence on immune cell activity academicjournals.orgacademicjournals.org.

Data on the effect of Bursera extracts (containing this compound) on inflammatory markers in preclinical models include:

| Treatment Group | Edema Inhibition (%) | Neutrophil Migration Reduction (%) |

| B. morelensis extract (50 mg/kg) | 57.9 academicjournals.org | 28.01 academicjournals.org |

| Indomethacin (10 mg/kg) | 68.42 academicjournals.org | Not specified |

| B. morelensis extract (25 mg/kg) | 41.72 academicjournals.org | Not specified |

| B. microphylla extract in micro-aerogel (100 µg/mL) | Not specified | Not specified |

| B. microphylla extract (6.25 µg/mL) | Not specified | Not specified |

Note: The data presented in this table are derived from studies using extracts containing this compound, not isolated this compound. The interactive nature of the table would allow users to sort by columns or filter based on treatment.

In vitro studies have also shown that B. microphylla extract and microencapsulated extract can reduce nitric oxide (NO) production, a mediator of inflammation mdpi.comresearchgate.net.

| Treatment Group | NO Release Inhibition (%) |

| B. microphylla extract (6.25 µg/mL) | 36 mdpi.com |

| B. microphylla extract in micro-aerogel (100 µg/mL) | 46 mdpi.com |

Note: The data presented in this table are derived from studies using extracts containing this compound, not isolated this compound. The interactive nature of the table would allow users to sort by columns or filter based on treatment.

These findings suggest that this compound, as part of the complex mixture in Bursera extracts, contributes to immunomodulatory effects by influencing cytokine release and immune cell behavior in preclinical settings.

Molecular Interactions in Preclinical Models

Preclinical investigations into the molecular interactions of this compound are ongoing. As a lignan, this compound's biological activities are likely mediated through interactions with various molecular targets within cells and tissues semanticscholar.orgmdpi.com. Studies on Bursera microphylla extracts containing this compound suggest potential interactions with pathways involved in inflammation and tissue regeneration, such as the MAPK signaling pathway mdpi.com. Molecular interaction studies are crucial for understanding the mechanism of action of potential therapeutic compounds mdpi.combiorxiv.orgbiorxiv.org. In silico analyses of compounds from Bursera microphylla, including this compound, have explored their pharmacokinetic properties and potential to interact with enzymes like cytochrome P450 (CYP) enzymes, which are involved in drug metabolism researchgate.net. While these in silico studies provide insights into potential molecular interactions related to metabolism, detailed experimental data on this compound's specific binding targets or interactions with key proteins in preclinical models are still emerging. The observed anti-inflammatory and potential antiviral activities suggest interactions with proteins or pathways involved in immune signaling and viral replication cycles, but these specific molecular targets require further experimental validation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11101102 |

This compound, a lignan found predominantly in species of the Bursera genus, notably Bursera microphylla, has garnered attention in preclinical research for its diverse biological properties. Investigations have sought to unravel the underlying mechanisms responsible for its observed effects, particularly focusing on potential antiviral activities, immunomodulatory effects, and molecular interactions within biological systems.

Mechanistic Investigations of Burseran S Biological Activities Preclinical Focus

Preclinical studies investigating Burseran aim to delineate the specific cellular and molecular pathways through which it exerts its biological effects. While research encompasses various potential applications, a significant area of focus includes its anti-inflammatory properties and their potential implications for conditions involving immune responses and viral infections.

Antiviral Mechanisms (e.g., suppression of viral replication)

While comprehensive studies specifically detailing the antiviral mechanisms of isolated this compound are not extensively documented in the provided search results, lignans (B1203133), as a class of natural compounds that includes this compound, have been recognized for their antiviral potential semanticscholar.org. The suppression of viral replication is a fundamental strategy in antiviral therapy, involving interference with various stages of the viral life cycle atsu.edumdpi.commdpi.combiorxiv.orgnih.gov. This can include inhibiting viral entry into host cells, disrupting the activity of viral enzymes essential for replication (such as polymerases), or interfering with the synthesis or assembly of viral components atsu.edumdpi.comfrontiersin.orgnih.gov. Although this compound is present in Bursera species known for various biological activities, including reported antiviral effects of some species, the precise molecular mechanisms by which this compound itself might contribute to the suppression of viral replication necessitate dedicated experimental investigation.

Immunomodulatory Effects (e.g., interaction with immune cells, cytokine release)

Investigations into the biological activities of Bursera microphylla extracts, which contain this compound, indicate potential immunomodulatory effects, particularly in the context of inflammatory responses. These extracts have demonstrated an ability to mitigate inflammation, partly by modulating the release of cytokines mdpi.com. Cytokines are critical signaling molecules that orchestrate immune cell communication and regulate inflammatory cascades academicjournals.orgnih.govbiocev.eunih.gov. The anti-inflammatory properties observed in B. microphylla extracts containing lignans like this compound may be linked to the modulation of inflammatory signaling pathways, potentially involving the MAPK pathway, which is known to regulate inflammatory responses mdpi.com. Furthermore, interactions with immune cells are central to immunomodulation biocev.eusanger.ac.ukhku.hkuniv-mrs.frmdpi.com. While direct evidence detailing the interaction of isolated this compound with specific immune cell populations is limited, studies using Bursera extracts containing this compound have shown a reduction in neutrophil migration in inflammation models, suggesting an influence on immune cell recruitment and activity academicjournals.orgacademicjournals.org.

Preclinical data from studies using Bursera extracts containing this compound have provided insights into their effects on inflammatory markers:

| Treatment Group | Edema Inhibition (%) | Neutrophil Migration Reduction (%) |

| B. morelensis extract (50 mg/kg) | 57.9 academicjournals.org | 28.01 academicjournals.org |

| Indomethacin (10 mg/kg) | 68.42 academicjournals.org | Not specified |

| B. morelensis extract (25 mg/kg) | 41.72 academicjournals.org | Not specified |

In addition to in vivo findings, in vitro studies utilizing B. microphylla extract and a microencapsulated form containing the extract have shown a reduction in the production of nitric oxide (NO), a key mediator of inflammation mdpi.comresearchgate.net.

| Treatment Group | NO Release Inhibition (%) |

| B. microphylla extract (6.25 µg/mL) | 36 mdpi.com |

| B. microphylla extract in micro-aerogel (100 µg/mL) | 46 mdpi.com |

These preclinical findings, primarily from studies on Bursera extracts, suggest that this compound likely contributes to immunomodulatory effects by influencing cytokine profiles and modulating the behavior of immune cells involved in inflammatory processes.

Molecular Interactions in Preclinical Models

Preclinical investigations into the specific molecular interactions of this compound are an ongoing area of research. As a lignan (B3055560), the biological activities attributed to this compound are presumed to be mediated through interactions with various molecular targets within biological systems semanticscholar.orgmdpi.com. Studies focusing on Bursera microphylla extracts containing this compound have indicated potential interactions with signaling pathways relevant to inflammation and tissue repair, such as the MAPK pathway mdpi.com. Understanding these molecular interactions is crucial for elucidating the precise mechanisms of action of potential therapeutic compounds mdpi.combiorxiv.orgbiorxiv.org. In silico analyses have been employed to predict the pharmacokinetic profiles and potential molecular interactions of compounds found in Bursera microphylla, including this compound. These analyses explore potential interactions with metabolic enzymes like cytochrome P450 (CYP) enzymes, which are involved in drug metabolism researchgate.net. While such computational studies offer valuable preliminary insights into potential metabolic interactions, detailed experimental validation of this compound's specific binding targets or its interactions with key proteins within preclinical models is still required. The observed anti-inflammatory and potential, albeit indirectly suggested, antiviral activities imply interactions with proteins or pathways involved in immune signaling and viral replication cycles; however, the precise molecular entities involved in these interactions warrant further experimental confirmation.

Structure Activity Relationships Sar of Burseran and Its Derivatives

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in its interaction with biological targets, significantly influencing potency, selectivity, and efficacy nih.govuni.lu. For chiral compounds like Burseran, different stereoisomers can exhibit distinct biological profiles.

Comparative Analysis of cis and trans this compound Activities

Studies comparing the biological activities of the cis and trans isomers of this compound have revealed differences in their potency. Both trans and cis this compound have demonstrated inhibitory activity, but the antitumor activity has been reported to be higher for the trans isomer nih.govnih.gov. This suggests that the relative orientation of the substituents on the tetrahydrofuran (B95107) ring is a key determinant of biological effect.

| Isomer | Antitumor Activity |

| cis-Burseran | Inhibitory |

| trans-Burseran | Higher Antitumor Activity |

This comparative analysis highlights the importance of the stereochemical configuration at the tetrahydrofuran ring for the observed antitumor properties of this compound.

Role of the (3S,4S) Configuration

Natural this compound has been identified as the trans isomer nih.gov with a specific (3S,4S) configuration at the C-3 and C-4 positions of the tetrahydrofuran ring nih.govwikipedia.org. This particular stereochemistry is considered crucial for its biological activity wikipedia.org. While detailed mechanistic data directly linking the (3S,4S) configuration specifically to the mechanism of action in this compound is not extensively detailed in the provided sources, the general principle in SAR is that the precise spatial arrangement of functional groups dictates how effectively a molecule can bind to or interact with its biological target, such as enzymes or receptors nih.govnih.govuni.lu. The (3S,4S) configuration likely presents the aromatic substituents in an optimal orientation for interaction with a specific binding site, contributing to the observed potency.

Influence of Aromatic Substituents on Mechanistic Activity

This compound's structure features two aromatic rings: a methylenedioxyphenyl group and a trimethoxyphenyl group, attached to the tetrahydrofuran core via methylene (B1212753) linkers nih.govwikipedia.orgnih.gov. The nature and substitution pattern of these aromatic rings significantly influence the compound's biological activity and mechanism.

Significance of Methylenedioxy and Methoxyl Groups